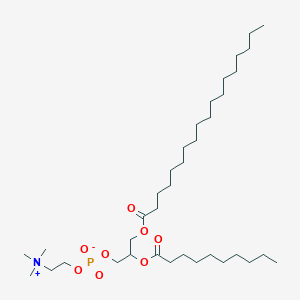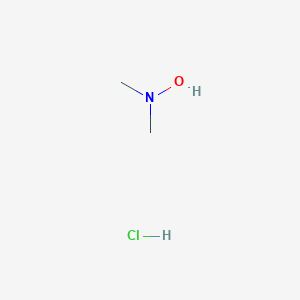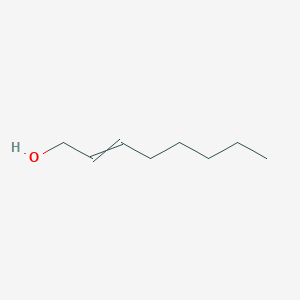
1,6-Diisocyanato-2,2,4-trimethylhexane
Übersicht
Beschreibung
1,6-Diisocyanato-2,2,4-trimethylhexane is an organic compound with the empirical formula C11H18N2O2 . It is a liquid at room temperature . The compound is used in early discovery research .
Molecular Structure Analysis
The molecular weight of 1,6-Diisocyanato-2,2,4-trimethylhexane is 210.27 . The SMILES string representation of the molecule isCC(CCNC=O)CC(C)(C)CNC=O . Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 1,6-Diisocyanato-2,2,4-trimethylhexane, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
1,6-Diisocyanato-2,2,4-trimethylhexane is a liquid at room temperature . It has a refractive index of 1.462 and a density of 1.012 g/mL at 25 °C . The boiling point is 149 °C .Wissenschaftliche Forschungsanwendungen
Contact allergy : HDI is a component in lacquers, coatings, and spray paints, primarily composed of HDI trimers. Its role in contact allergies has been studied, highlighting its potential allergenic properties (Aalto‐Korte et al., 2010).
Gelatin modification : HDI has been used as a crosslinking agent in gelatin modification, with applications in creating textile/gelatin composites for use in soft and dimensionally stable materials (Bertoldo et al., 2007).
Controlled release of aspirin : Biodegradable polyesterurethane networks using HDI have been developed for controlled drug release, such as aspirin, demonstrating its utility in pharmaceutical applications (Zhang et al., 2009).
Determination in air : Methods for determining HDI monomers in the air have been developed, important for occupational safety and environmental monitoring (Corbini et al., 1991).
Synthesis of nylon-6 triblock copolymers : HDI has been used in the synthesis of ABA-type copolymers, indicating its role in advanced polymer chemistry (Petrov et al., 2000).
Curing reactions in polymers : The curing reaction of hydroxyl-terminated polybutadiene (HTPB) and HDI-trimer has been studied for applications in materials science, particularly in the context of pot life and catalyst mass fraction (Ma et al., 2020).
Copolymerization studies : The copolycyclotrimerization of HDI with other monoisocyanates has been examined, offering insights into polymer chemistry (Badamshina et al., 1993).
Non-phosgene synthesis route : HDI's role in a non-phosgene route for polyurethane production has been investigated, highlighting its relevance in greener chemical processes (Hsu et al., 2019).
Catalysis of cure reactions : The catalysis of cure reactions between blocked diisocyanates and hydroxyl-terminated polybutadiene has been studied, showing HDI's utility in polymer science (Issam & Sankar, 2011).
Adsorption studies on gold : Research has been conducted on the adsorption of diisocyanides, including HDI, on gold, relevant for surface chemistry and nanotechnology applications (Henderson et al., 2000).
Allophanate formation : The conditions for allophanate formation in reactions involving HDI have been explored, contributing to the understanding of polyisocyanate chemistry (Lapprand et al., 2005).
Total isocyanates in workplace air : Methods for sampling and analyzing total isocyanates, including HDI, in workplace air have been developed, crucial for industrial hygiene (Key-Schwartz & Tucker, 1999).
Adsorption onto metal surfaces : The formation and characterization of HDI molecules self-assembled onto metal surfaces like Au and Pt have been studied, with implications for materials science and engineering (Lin, 2000).
Catalyst effect on polymer networks : The effect of catalysts on the non-isothermal trimerization kinetics of HDI in polymer networks has been investigated, providing insights into the kinetics of polymer formation (Privalko et al., 1998).
In situ polymerization for tuff consolidation : HDI has been used as a co-monomer for in situ polymerization in Neapolitan yellow tuff, highlighting its application in conservation and restoration (Cocca et al., 2005).
Advances in polyurethanes : Research has focused on developing aliphatic isocyanates like HDI for improved light stability and hydrolysis resistance in polyurethanes (Frisch, 1972).
Aspirin release from polyesterurethane networks : HDI has been used in the development of polyesterurethane networks for the controlled release of aspirin, with potential biomedical applications (Feng et al., 2009).
Biomonitoring of workers exposed to HDI : New methods for biomonitoring workers exposed to HDI have been developed, emphasizing its importance in occupational health and safety (Sabbioni & Pugh, 2022).
Chemical analysis in patch-test preparations : The stability and concentration of HDI in petrolatum patch-test preparations have been analyzed, contributing to dermatological research (Frick-Engfeldt et al., 2005).
Safety And Hazards
1,6-Diisocyanato-2,2,4-trimethylhexane is classified as Acute Tox. 3 Inhalation, Aquatic Chronic 4, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It can cause skin irritation, eye irritation, and respiratory irritation . Contact with water or moist air generates toxic and flammable gases .
Eigenschaften
IUPAC Name |
1,6-diisocyanato-2,2,4-trimethylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOUXIOKEJWULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=C=O)CC(C)(C)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044602 | |
| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2,4-trimethylhexamethylene diisocyanate is a yellow liquid., Liquid | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,6-Diisocyanato-2,2,4-trimethylhexane | |
CAS RN |
16938-22-0, 32052-51-0 | |
| Record name | 2,2,4-TRIMETHYLHEXAMETHYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18129 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2,4-Trimethylhexamethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16938-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016938220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,6-diisocyanato-2,2,4(or 2,4,4)-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032052510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,6-diisocyanato-2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Diisocyanato-2,2,4-trimethylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of 2,2,4-trimethylhexa-1,6-diyl diisocyanate and 2,4,4-trimethylhexa-1,6-diyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.138.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-trimethylhexa-1,6-diyl diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-DIISOCYANATO-2,2,4-TRIMETHYLHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X92D8F674P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)




![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)



